molecular formula C12H8Cl2N2O4S B2858096 4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid CAS No. 1259141-17-7

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid

Cat. No.: B2858096
CAS No.: 1259141-17-7
M. Wt: 347.17
InChI Key: UAGHXDQVOLRKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid is a chemical compound characterized by the presence of a dichloropyridine moiety attached to a sulfonamido group, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid typically involves the reaction of 2,6-dichloropyridine with a sulfonamide derivative, followed by coupling with benzoic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its sulfonamido group.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropyridine-3-carboxylic acid
  • 2,6-Dichloropyridine-4-carboxylic acid
  • 2,6-Dichloropyridine-3-boronic acid

Uniqueness

4-(2,6-Dichloropyridine-3-sulfonamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamido and benzoic acid moieties allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[(2,6-dichloropyridin-3-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-10-6-5-9(11(14)15-10)21(19,20)16-8-3-1-7(2-4-8)12(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHXDQVOLRKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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